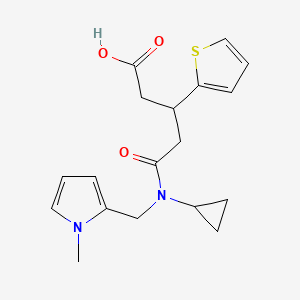
5-(cyclopropyl((1-methyl-1H-pyrrol-2-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(cyclopropyl((1-methyl-1H-pyrrol-2-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(Cyclopropyl((1-methyl-1H-pyrrol-2-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid, identified by its CAS number 1448078-25-8, is a compound with a unique molecular structure that has garnered interest for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.
The molecular formula of the compound is C18H22N2O3S with a molecular weight of 346.4 g/mol. The structure includes a cyclopropyl group, a pyrrole moiety, and a thiophene ring, which are significant for its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1448078-25-8 |
| Molecular Formula | C₁₈H₂₂N₂O₃S |
| Molecular Weight | 346.4 g/mol |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects, particularly in the fields of oncology and neuropharmacology.
Anticancer Activity
Research indicates that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with structural analogs have shown IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The specific anticancer mechanisms include:
- Inhibition of Cell Proliferation : Studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis.
- Targeting Specific Pathways : Some compounds have been shown to inhibit pathways involving VEGFR-2, which is critical in tumor angiogenesis.
Case Study:
A study on similar compounds reported an IC50 value of 3.0 μM for a carboxamide derivative against A549 cell lines, suggesting that the compound under discussion may exhibit comparable or enhanced activity due to its unique structural features .
Neuropharmacological Effects
The presence of the pyrrole and cyclopropyl groups suggests potential interactions with neurotransmitter systems. Preliminary studies indicate:
- GABAergic Activity : Compounds with similar structures have been noted for their ability to modulate GABA receptors, which could lead to anxiolytic effects.
Research Findings:
In vitro assays showed that related compounds could significantly enhance GABA receptor activity, indicating potential use in treating anxiety disorders.
The mechanisms through which this compound exerts its biological effects are under investigation. Key areas include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound may interact with various receptors, including those involved in neurotransmission and cell signaling pathways.
特性
IUPAC Name |
5-[cyclopropyl-[(1-methylpyrrol-2-yl)methyl]amino]-5-oxo-3-thiophen-2-ylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-19-8-2-4-15(19)12-20(14-6-7-14)17(21)10-13(11-18(22)23)16-5-3-9-24-16/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBGXEVQAFHJHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)CC(CC(=O)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














